molecular formula C21H25N3O2S2 B2705748 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252911-32-2

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2705748
CAS No.: 1252911-32-2
M. Wt: 415.57
InChI Key: YHVFYRNPXVHHLW-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative with a molecular formula of C21H25N3O2S2 . It has a complex structure that includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a thieno[3,2-d]pyrimidine core, a butyl group, a sulfanyl group, and a trimethylphenyl group . The exact structure can be visualized using specialized software .


Physical and Chemical Properties Analysis

Some physical and chemical properties can be inferred from its structure and the classes of compounds it belongs to. For instance, it likely has a relatively high molecular weight , and its melting point and other properties can be determined experimentally .

Scientific Research Applications

Dual Enzyme Inhibition

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide, and its derivatives are studied for their potential as dual inhibitors of key enzymes thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for anticancer therapy. The research found compounds exhibiting potent inhibitory activity against both human TS and DHFR, indicating potential utility in cancer treatment strategies (Gangjee et al., 2008).

Crystal Structure Analysis

Studies on the crystal structures of related compounds, including 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal insights into the molecular conformation and potential interaction mechanisms with biological targets. These analyses provide a deeper understanding of how structural variations influence biological activity and could guide the design of more effective therapeutic agents (Subasri et al., 2017).

Antitumor Activity

Further research into 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, closely related to the query compound, shows significant antitumor activity. These compounds have demonstrated potent anticancer effects against various human cancer cell lines, suggesting the potential of this chemical scaffold in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Some derivatives have been synthesized and tested for antimicrobial properties, showing good antibacterial and antifungal activities. This suggests potential applications in treating infections in addition to their anticancer properties (Hossan et al., 2012).

Quantum Chemical Insights

Quantum chemical studies on similar compounds provide insight into the molecular structure, hydrogen-bonded interactions, and spectroscopic characteristics. These studies not only help in understanding the fundamental properties but also in predicting drug-likeness and pharmacokinetic profiles, crucial for drug development processes (Mary et al., 2020).

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-5-6-8-24-20(26)19-16(7-9-27-19)22-21(24)28-12-17(25)23-18-14(3)10-13(2)11-15(18)4/h7,9-11H,5-6,8,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVFYRNPXVHHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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